molecular formula C17H14N2O3 B8514627 4-hydroxy-N-(4-methoxyphenyl)-3-Quinolinecarboxamide

4-hydroxy-N-(4-methoxyphenyl)-3-Quinolinecarboxamide

Cat. No.: B8514627
M. Wt: 294.30 g/mol
InChI Key: UFDILRBQIHLZHV-UHFFFAOYSA-N
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Description

4-hydroxy-N-(4-methoxyphenyl)-3-Quinolinecarboxamide is a compound of significant interest in the fields of chemistry and pharmacology It is characterized by its quinoline core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(4-methoxyphenyl)-3-Quinolinecarboxamide typically involves the condensation of 4-hydroxyquinoline with 4-methoxyaniline in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(4-methoxyphenyl)-3-Quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The quinoline ring can be reduced to a dihydroquinoline derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of 4-oxo-N-(4-methoxyphenyl)-3-quinolinecarboxamide.

    Reduction: Formation of 4-hydroxy-N-(4-methoxyphenyl)-1,2-dihydroquinoline-3-carboxamide.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-N-(4-methoxyphenyl)-3-Quinolinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(4-methoxyphenyl)-3-Quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-N-(2-methoxyphenyl)benzamide
  • 4-hydroxy-N-(4-methylphenyl)benzamide
  • 2-hydroxy-N-(4-methoxyphenyl)benzamide

Uniqueness

4-hydroxy-N-(4-methoxyphenyl)-3-Quinolinecarboxamide stands out due to its unique combination of functional groups and the quinoline core structure.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H14N2O3/c1-22-12-8-6-11(7-9-12)19-17(21)14-10-18-15-5-3-2-4-13(15)16(14)20/h2-10H,1H3,(H,18,20)(H,19,21)

InChI Key

UFDILRBQIHLZHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

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